![molecular formula C10H19Cl2NO5 B009663 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose CAS No. 102037-94-5](/img/structure/B9663.png)
6-(Bis(2-chloroethyl)amino)-6-deoxyglucose
Overview
Description
6-(Bis(2-chloroethyl)amino)-6-deoxyglucose is a synthetic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The structure of this compound consists of a glucose molecule where the hydroxyl group at the sixth position is replaced by a bis(2-chloroethyl)amino group. This modification imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using suitable protecting groups such as acetyl or benzyl groups.
Introduction of Bis(2-chloroethyl)amino Group: The protected glucose is then reacted with bis(2-chloroethyl)amine under basic conditions to introduce the bis(2-chloroethyl)amino group at the sixth position.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Bis(2-chloroethyl)amino)-6-deoxyglucose undergoes several types of chemical reactions, including:
Alkylation: The bis(2-chloroethyl)amino group can alkylate nucleophilic sites in other molecules, forming covalent bonds.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the bis(2-chloroethyl)amino group.
Oxidation and Reduction: The glucose moiety can participate in oxidation and reduction reactions, altering the overall structure and properties of the molecule.
Common Reagents and Conditions
Alkylation: Reagents such as sodium hydroxide or potassium carbonate are used to facilitate the alkylation reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Alkylation: The major products are alkylated derivatives of nucleophilic molecules.
Hydrolysis: The products include deprotected glucose and bis(2-chloroethyl)amine.
Oxidation and Reduction: Various oxidized or reduced forms of the glucose moiety.
Scientific Research Applications
Applications in Cancer Therapy
6-(Bis(2-chloroethyl)amino)-6-deoxyglucose has shown promise in treating various types of cancer due to its selective targeting of tumor cells through sugar transport mechanisms. Key applications include:
- Antineoplastic Agent : It exhibits significant biological activity as an antineoplastic agent, effectively inhibiting tumor growth in multiple cancer models.
- Combination Therapy : Studies suggest that this compound may exhibit synergistic effects when used alongside other chemotherapeutic agents, enhancing overall therapeutic efficacy.
Synthesis and Chemical Properties
The synthesis of this compound typically involves several key steps that allow for high yields and efficient incorporation of the cytotoxic moiety into the sugar structure. The chemical properties include:
- Molecular Formula : C10H19Cl2NO5
- Chemical Classification : Alkylating agent, nitrogen mustard derivative
- Reactivity : Primarily involves nucleophilic substitution reactions, making it suitable for various chemical transformations and applications in medicinal chemistry .
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound:
- In vitro studies demonstrate its ability to induce apoptosis in various cancer cell lines through DNA alkylation.
- Animal model studies indicate significant tumor growth inhibition when administered alone or in combination with other anticancer agents.
- Clinical trials are ongoing to assess its effectiveness and safety profile in humans, particularly for cancers resistant to conventional therapies.
Mechanism of Action
The mechanism of action of 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose involves the alkylation of nucleophilic sites in biological macromolecules. The bis(2-chloroethyl)amino group forms covalent bonds with nucleophilic centers, such as the N7 position of guanine in DNA. This alkylation can lead to cross-linking of DNA strands, disrupting DNA synthesis and transcription, ultimately resulting in cell death. The compound’s specificity for certain molecular targets and pathways makes it a potential candidate for targeted therapies.
Comparison with Similar Compounds
Similar Compounds
Melphalan: An alkylating agent used in cancer treatment, similar in structure but with a phenylalanine moiety.
Chlorambucil: Another nitrogen mustard used in chemotherapy, with a butyric acid moiety.
Cyclophosphamide: A widely used chemotherapeutic agent with a phosphoramide group.
Uniqueness
6-(Bis(2-chloroethyl)amino)-6-deoxyglucose is unique due to its glucose moiety, which can facilitate selective uptake by glucose transporters in cells. This property can enhance its specificity for certain cell types, such as cancer cells with high glucose uptake rates. Additionally, the compound’s ability to alkylate nucleophilic sites makes it a versatile tool in both chemical and biological research.
Biological Activity
6-(Bis(2-chloroethyl)amino)-6-deoxyglucose (C6-GLM) is a synthetic compound that integrates a deoxy sugar framework with a bis(2-chloroethyl)amino moiety. This structural arrangement is designed to enhance its biological activity, particularly in the context of cancer treatment. The compound's mechanism of action and its effects on various biological systems have been the focus of several studies, indicating its potential as an antitumor agent.
C6-GLM operates primarily through its cytotoxic effects on cancer cells. The chloroethyl group is known for its ability to form DNA cross-links, leading to cell death, particularly in rapidly dividing cells such as cancerous tissues. The glucose moiety facilitates selective uptake by tumor cells, leveraging the enhanced glycolytic pathway often observed in malignancies.
Key Mechanisms:
- DNA Cross-linking : The bis(2-chloroethyl)amino group forms covalent bonds with DNA, disrupting replication and transcription.
- Selective Uptake : The glucose component enhances the compound's uptake in tumor cells via glucose transporters.
- Reduced Bone Marrow Toxicity : Compared to traditional chemotherapeutics like nitrogen mustard, C6-GLM shows significantly lower toxicity to bone marrow cells, which is crucial for patient safety.
Biological Activity and Efficacy
Research has demonstrated that C6-GLM exhibits potent antitumor activity across various cancer models. Notably, it has been evaluated in murine models bearing ascitic P388 leukemia and B-16 melanoma.
Efficacy Data:
Study Type | Dose (mg/kg) | Increase in Life Span (ILS) | Comparison Drug | ILS Comparison |
---|---|---|---|---|
Ascitic P388 Leukemia | 15.5 | 121% | Nitrogen Mustard | 60% |
B-16 Melanoma | 16 | 56% | Nitrogen Mustard | 30% |
Ehrlich Ascites | 10% lethal | 60% survivors | Galactose Mustard | Comparable |
The results indicate that C6-GLM not only enhances survival rates but also spares normal hematopoietic tissues from significant damage, a critical consideration in chemotherapy.
Case Studies
- P388 Leukemia Model : In a study published in PubMed, C6-GLM was administered intraperitoneally, resulting in a significant increase in lifespan compared to controls treated with nitrogen mustard. This study highlighted the compound's efficacy and reduced toxicity profile, suggesting its potential for clinical application.
- B-16 Melanoma Model : Another study demonstrated that C6-GLM produced a marked increase in survival rates among mice implanted with B-16 melanoma, reinforcing its role as an effective anticancer agent.
Comparative Analysis
When compared to other cytotoxic agents like nitrogen mustard and melphalan, C6-GLM showed superior performance in terms of therapeutic index—achieving effective tumor control while minimizing adverse effects on bone marrow function.
Comparative Toxicity Data:
Drug | Nadir White Blood Cell Count (%) | Absolute Granulocyte Count (%) |
---|---|---|
C6-GLM | 74% | 91% |
Nitrogen Mustard | 57% | 70% |
Melphalan | 49% | Significantly lower |
Properties
IUPAC Name |
(2R,3S,4R,5R)-6-[bis(2-chloroethyl)amino]-2,3,4,5-tetrahydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-7(15)9(17)10(18)8(16)6-14/h6-10,15-18H,1-5H2/t7-,8+,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKPSLUQJMAWQY-UTINFBMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)CC(C(C(C(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCl)N(CCCl)C[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60906998 | |
Record name | 6-[Bis(2-chloroethyl)amino]-6-deoxyhexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60906998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102037-94-5 | |
Record name | 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102037945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-[Bis(2-chloroethyl)amino]-6-deoxyhexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60906998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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